N-benzyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (2N1HIA) is a synthetic compound identified through screening of commercial libraries for potential inhibitors of osteoclast differentiation. [] It belongs to a class of compounds being investigated for their therapeutic potential in bone diseases associated with excessive bone resorption. []
2N1HIA inhibits osteoclast differentiation, not by interfering with the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway, but by significantly impacting the expression levels of: []
This suggests that 2N1HIA might interfere with the early stages of osteoclast fusion and directly suppress the enzymatic activity responsible for bone degradation. The study also observed a decrease in matrix metalloprotease-9 (MMP-9) activity, further supporting 2N1HIA's role in inhibiting bone resorption. []
CAS No.: 815-91-8
CAS No.: 12016-80-7
CAS No.: 568-21-8
CAS No.:
CAS No.: 499-94-5
CAS No.: 1331754-16-5